4-(3-chloro-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine
Overview
Description
MMV020492 is a compound identified as part of the Medicines for Malaria Venture’s efforts to discover new antimalarial drugs. It has shown promising activity in inhibiting the transmission of malaria parasites by mosquitoes .
Scientific Research Applications
MMV020492 has several scientific research applications, particularly in the field of malaria research:
Antimalarial Activity: It has been shown to inhibit the transmission of malaria parasites by mosquitoes, making it a potential candidate for malaria prevention.
Drug Development: Used as a lead compound for developing new antimalarial drugs.
Biological Studies: Employed in studies to understand the biology of malaria parasites and their interaction with host organisms
Preparation Methods
The synthesis of MMV020492 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Stepwise organic synthesis: Using reagents like aldehydes, ketones, and amines under controlled conditions.
Catalysis: Employing catalysts to facilitate specific reactions.
Purification: Techniques such as crystallization and chromatography to isolate the desired compound
Chemical Reactions Analysis
MMV020492 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. .
Mechanism of Action
The mechanism of action of MMV020492 involves its interaction with specific molecular targets in the malaria parasite. It inhibits the transmission of the parasite by interfering with its life cycle stages within the mosquito. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the parasite’s ability to develop and reproduce within the mosquito host .
Comparison with Similar Compounds
MMV020492 is compared with other similar antimalarial compounds to highlight its uniqueness:
MMV665882: Another compound with potent transmission-blocking activity.
MMV19918: A drug-like molecule with similar antimalarial properties. The uniqueness of MMV020492 lies in its specific activity against the transmission stages of the malaria parasite, making it a valuable tool in the fight against malaria .
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-9-7-17(8-10(2)19-9)15(18)14-13(16)11-5-3-4-6-12(11)20-14/h3-6,9-10H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXMGMZOYDGWON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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